NMS-1116354
Description
Overview of Cell Cycle Regulation and DNA Replication Initiation in Oncology Research
The eukaryotic cell cycle is a fundamental and tightly regulated process that ensures the faithful duplication and segregation of the genome into daughter cells. It is divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). To maintain genomic stability, the initiation of DNA replication during the S phase is strictly controlled, ensuring that each segment of the genome is replicated precisely once per cell cycle. aacrjournals.orgaacrjournals.org
The process begins in the late M and early G1 phases with the assembly of the pre-replicative complex (pre-RC) at specific sites on the genome known as origins of replication. aacrjournals.org This multi-protein structure includes the Origin Recognition Complex (ORC), which recruits Cell Division Cycle 6 (Cdc6) and Cdt1. aacrjournals.org These factors, in turn, load the minichromosome maintenance (MCM2-7) protein complex, which is the catalytic core of the replicative helicase responsible for unwinding DNA. aacrjournals.orgtandfonline.com The activation of this complex to initiate DNA unwinding is a critical step and is triggered by the activity of specific protein kinases. aacrjournals.orgpatsnap.com Because uncontrolled cell proliferation is a hallmark of cancer, the molecular machinery governing cell cycle progression and DNA replication initiation represents a key area of investigation for novel anticancer therapies. nih.govsellerslab.org
Cyclin-Dependent Kinase 9 (CDK9) as a Transcriptional Regulator in Disease Contexts
Cyclin-dependent kinases (CDKs) are a family of proteins crucial for regulating both cell division and gene transcription. frontiersin.orgtandfonline.com While some CDKs are primarily involved in cell cycle progression, others, like Cyclin-Dependent Kinase 9 (CDK9), are key players in controlling transcription. frontiersin.orgfortunebusinessinsights.com CDK9 partners with a T-type cyclin to form the core of the Positive Transcription Elongation Factor b (P-TEFb) complex. tandfonline.comnih.gov
The P-TEFb complex stimulates the elongation phase of transcription by phosphorylating the C-terminal domain of the large subunit of RNA Polymerase II (RNAP II). tandfonline.comfortunebusinessinsights.com This action allows the polymerase to transition from a paused state to productive elongation, leading to the synthesis of messenger RNA (mRNA). tandfonline.com Importantly, CDK9-mediated transcription is critical for the continuous production of proteins with short half-lives that are essential for cancer cell survival. tandfonline.comnih.gov These include key anti-apoptotic proteins, such as Mcl-1, and proto-oncogenes like MYC. tandfonline.comvaluebasedcancer.com Dysregulation of the CDK9 pathway has been observed in numerous solid and hematological malignancies, making it a valuable target for anticancer drug development. frontiersin.orgtandfonline.comspandidos-publications.com
Historical Development and Rationale for Investigating NMS-1116354
This compound is an orally bioavailable small molecule that was developed by Nerviano Medical Sciences. valuebasedcancer.compatsnap.com It was identified as a potent, ATP-competitive dual inhibitor of both CDC7 and CDK9 kinases. patsnap.comaacrjournals.orgselleckchem.com In some research contexts, this compound is also referred to by the identifier PHA-767491. selleckchem.comnih.govresearchgate.net
The rationale for developing a compound like this compound was based on a novel therapeutic strategy. Many conventional chemotherapeutic agents target the elongation step of DNA synthesis, which often results in a DNA damage response that cells can sometimes repair, leading to resistance. valuebasedcancer.com The primary goal for this compound was to target the very initiation of DNA replication by inhibiting CDC7. valuebasedcancer.com This approach was designed to induce cancer cell apoptosis without activating the DNA damage checkpoint response. valuebasedcancer.comaacrjournals.org
The dual activity of this compound was considered potentially beneficial. The inhibition of CDK9 was found to cause the downregulation of the pro-survival protein Mcl-1. valuebasedcancer.comaacrjournals.org Mcl-1 is a key anti-apoptotic protein that is frequently overexpressed in cancer and is associated with resistance to various treatments. valuebasedcancer.commdpi.com Therefore, the dual mechanism of inhibiting DNA replication initiation (via CDC7) and simultaneously reducing the expression of a critical survival protein (via CDK9) was hypothesized to create a potent and multifaceted attack on cancer cells. aacrjournals.org
Significance of this compound in Preclinical Drug Discovery and Mechanistic Studies
In preclinical settings, this compound demonstrated significant potential as a research tool and a template for drug discovery. It exhibited potent anti-proliferative activity across a broad panel of human cancer cell lines, encompassing both solid and hematological tumors. aacrjournals.org The compound's cytotoxic effects were notably independent of the p53 tumor suppressor gene status, which is often mutated in cancers. aacrjournals.org Research showed particular sensitivity in cell lines derived from lymphoma, multiple myeloma, and triple-negative breast cancer. aacrjournals.org
Mechanistic studies confirmed the compound's dual mode of action. Treatment with this compound led to the inhibition of MCM2 phosphorylation, a specific biomarker of CDC7 kinase activity, at concentrations consistent with those that induce apoptosis. aacrjournals.org Simultaneously, the compound prompted the downregulation of Mcl-1 protein levels, which is a known consequence of CDK9 inhibition. aacrjournals.orgaacrjournals.org
The compound showed single-agent antitumor activity in various in vivo preclinical models, including those for colon cancer, breast cancer, and leukemia. nih.govvaluebasedcancer.commedkoo.com Furthermore, studies demonstrated that this compound could act synergistically when combined with other approved chemotherapeutic drugs such as irinotecan, docetaxel, 5-fluorouracil, and bortezomib. aacrjournals.orgeurekaselect.com this compound advanced into Phase I clinical trials for patients with advanced solid tumors, but these trials were ultimately terminated. nih.govsellerslab.orgpatsnap.com Despite not progressing clinically, this compound remains a valuable research compound for elucidating the biological consequences of dual CDC7 and CDK9 inhibition and for exploring this dual-target approach in oncology.
Research Findings
Table 1: Kinase Inhibitory Profile of this compound
This table summarizes the in vitro inhibitory activity of this compound against its primary targets and its selectivity over other kinases.
| Kinase Target | IC₅₀ (nM) | Selectivity |
| CDC7 | 10 | High |
| CDK9 | 34 | High |
| CDK1 | ~20-fold less potent | Moderate |
| CDK2 | ~20-fold less potent | Moderate |
| GSK3-β | ~20-fold less potent | Moderate |
| Data sourced from cell-free assays. selleckchem.com |
Table 2: Preclinical Anti-proliferative Activity of this compound
This table highlights the effectiveness of this compound in inhibiting the growth of various cancer cell lines in preclinical studies.
| Cancer Type | Activity | IC₅₀ Range |
| Lymphoma | Potent Inhibition | < 1 µM |
| Multiple Myeloma | Potent Inhibition | < 1 µM |
| Breast Cancer (Triple Negative) | Potent Inhibition | < 1 µM |
| Colon Cancer | Potent Inhibition | Effective in vitro and in vivo models. nih.gov |
| Hepatocellular Carcinoma | Synergistic with 5-FU | Effective in vitro and in vivo models. eurekaselect.com |
| Chronic Lymphocytic Leukemia (CLL) | Potent Apoptosis Induction | Effective in quiescent and proliferating cells. aacrjournals.orgaacrjournals.org |
| Data based on a panel of 171 human cancer cell lines, where 99 lines showed IC₅₀ values below 1 µM. aacrjournals.org |
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NMS1116354; NMS-1116354; NMS 1116354. |
Origin of Product |
United States |
Mechanistic Dissection of Nms 1116354 S Biological Action
Identification and Validation of NMS-1116354's Primary Molecular Targets
Research has identified this compound as a dual-action inhibitor, primarily targeting two crucial serine-threonine kinases: Cell Division Cycle 7 (CDC7) kinase and Cyclin-Dependent Kinase 9 (CDK9). smolecule.compatsnap.comresearchgate.net This dual specificity contributes to its unique biological activity profile. smolecule.com
ATP-Competitive Inhibition of CDC7 Kinase Activity
The primary mechanism of this compound involves the potent and direct inhibition of CDC7 kinase. aacrjournals.orgmedkoo.com It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the CDC7 enzyme. aacrjournals.orgsmolecule.comselleckchem.com This binding action directly competes with the enzyme's natural substrate, adenosine (B11128) triphosphate (ATP), thereby blocking the kinase's ability to transfer phosphate (B84403) groups to its downstream targets. smolecule.com A key substrate of CDC7 is the Minichromosome Maintenance (MCM) complex component 2 (MCM2). smolecule.comcancer.gov By inhibiting CDC7, this compound prevents the essential phosphorylation of MCM2 at specific serine residues (Ser40 and Ser53), a critical step for the initiation of DNA replication. aacrjournals.orgsmolecule.comcancer.gov Inhibition of this specific phosphorylation event has been used as a biomarker for the compound's activity in cells. aacrjournals.org
Binding Kinetics and Affinity Profiling of this compound with Target Kinases
This compound exhibits potent, low nanomolar inhibitory activity against its primary targets. aacrjournals.org In cell-free biochemical assays, the compound demonstrated high affinity for both CDC7 and CDK9. selleckchem.com When tested against a broad panel of over 50 other kinases, this compound was found to be highly selective, with CDK9 being the only other kinase significantly inhibited besides CDC7. aacrjournals.orgresearchgate.net
| Target Kinase | IC₅₀ (nM) | Inhibition Type | Reference |
|---|---|---|---|
| CDC7 | 10 | ATP-Competitive | selleckchem.com |
| CDK9 | 34 | ATP-Competitive | selleckchem.com |
Impact of this compound on DNA Replication and Cell Cycle Progression
The dual inhibition of CDC7 and CDK9 by this compound has profound consequences for core cellular processes, most notably DNA replication and the orderly progression through the cell cycle. cancer.gov
Inhibition of DNA Replication Initiation
A primary consequence of this compound's action is the blockade of DNA replication at the initiation step. valuebasedcancer.comcancer.govaacrjournals.org Eukaryotic DNA replication begins with the assembly of a pre-replicative complex (pre-RC) at origins of replication. aacrjournals.orgresearchgate.net The activation of this complex to start DNA unwinding and synthesis is critically dependent on CDC7 kinase activity. researchgate.net CDC7, in a complex with its regulatory subunit Dbf4, phosphorylates subunits of the MCM helicase complex, which is essential for the unwinding of double-stranded DNA at replication origins. aacrjournals.orgresearchgate.net By inhibiting CDC7, this compound prevents the phosphorylation of MCM proteins, thereby blocking the firing of replication origins and halting the initiation of DNA synthesis. aacrjournals.orgsmolecule.comaacrjournals.org This mechanism is distinct from many conventional anticancer agents that target the elongation phase of DNA synthesis. valuebasedcancer.comaacrjournals.org
Consequences for S-Phase Progression and Cell Cycle Arrest
The failure to initiate DNA replication leads to significant perturbations in the cell cycle. aacrjournals.orgresearchgate.net Treatment with this compound causes cells to arrest their progression through the S-phase of the cell cycle. aacrjournals.orgresearchgate.net In cancer cells, this S-phase arrest is followed by the induction of rapid and widespread apoptosis (programmed cell death), which occurs independently of the p53 tumor suppressor protein status. aacrjournals.orgaacrjournals.org Notably, the cellular response to this compound-induced replication stress differs from that of other replication inhibitors. It does not appear to induce the DNA damage checkpoint response mediated by the kinases Chk1 and Chk2. aacrjournals.orgaacrjournals.org In contrast to its effects on tumor cells, in normal cells, the depletion of CDC7 activity leads to a reversible cell cycle arrest, suggesting a potential therapeutic window. aacrjournals.orgresearchgate.net
| Cellular Process | Effect | Mechanism | Reference |
|---|---|---|---|
| DNA Replication | Inhibition of Initiation | Blocks CDC7-mediated MCM phosphorylation | aacrjournals.orgsmolecule.comaacrjournals.org |
| Cell Cycle (Cancer Cells) | S-Phase Arrest and Apoptosis | Disruption of replication; p53-independent | aacrjournals.orgaacrjournals.orgresearchgate.net |
| Cell Cycle (Normal Cells) | Reversible Arrest | Activation of a physiological checkpoint | aacrjournals.orgaacrjournals.org |
| Gene Transcription | Downregulation of Mcl-1 | Inhibition of CDK9 activity | aacrjournals.orgaacrjournals.org |
Mechanisms of Apoptosis Induction by this compound in Cancer Cells
This compound induces apoptosis in cancer cells through a multi-faceted approach that is largely independent of p53 status. aacrjournals.orgaacrjournals.org A key event is the inhibition of DNA replication initiation, which leads to S-phase arrest. aacrjournals.org Unlike some DNA replication inhibitors that trigger DNA damage and activate checkpoint pathways, this compound's action of preventing the initiation of replication appears to circumvent this response. aacrjournals.org This ultimately leads to the induction of programmed cell death.
The apoptotic response triggered by this compound is characterized by the rapid activation of caspase-3 and an accumulation of cells in the sub-G1 phase of the cell cycle, typically observed within a few hours of treatment. aacrjournals.org The process of apoptosis is a regulated cellular suicide mechanism essential for removing damaged cells. aging-us.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. aging-us.comfrontiersin.org Both pathways converge on the activation of effector caspases, which are the executioners of apoptosis. aging-us.com The balance between pro-apoptotic and anti-apoptotic proteins is a critical determinant of a cell's fate. nih.gov
This compound's Influence on Downstream Signaling Pathways
The biological effects of this compound extend beyond its primary target, influencing several key signaling pathways that regulate cell survival and proliferation.
Modulation of Minichromosome Maintenance Complex Component 2 (MCM2) Phosphorylation
A direct and specific biomarker of this compound's activity in cells is the inhibition of the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2). aacrjournals.org MCM2 is a component of the MCM2-7 complex, which is the catalytic core of the replicative helicase essential for DNA duplication. aacrjournals.orgnih.gov The phosphorylation of MCM2 at specific serine residues, such as Ser40 and Ser53, by CDC7 is a critical step for the initiation of DNA replication. smolecule.commedkoo.com this compound inhibits this phosphorylation event at concentrations consistent with those required to inhibit cell proliferation and induce apoptosis. aacrjournals.org This inhibition of MCM2 phosphorylation effectively recapitulates the effects of genetically ablating CDC7. aacrjournals.org The MCM2-7 complex is frequently overexpressed in various cancers, making it an attractive therapeutic target. mdpi.com
Downregulation of Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP)
In addition to its effects on DNA replication, this compound has been shown to downregulate the expression of key anti-apoptotic proteins, notably Myeloid cell leukemia-1 (Mcl-1) and X-linked inhibitor of apoptosis protein (XIAP). aacrjournals.org This activity is consistent with the inhibition of CDK9, another kinase targeted by this compound. aacrjournals.org Mcl-1 is a member of the Bcl-2 family of proteins that prevents apoptosis by sequestering pro-apoptotic proteins. mdpi.comnih.gov The downregulation of Mcl-1 can therefore lower the threshold for apoptosis induction. The reduction of Mcl-1 protein levels is considered a dual mechanism of action for this compound, contributing to its anti-tumor activity, especially in cancers dependent on Mcl-1 for survival. aacrjournals.org Similarly, XIAP is a potent inhibitor of caspases, the key executioners of apoptosis. researchgate.net By reducing the levels of these anti-apoptotic proteins, this compound enhances the cellular propensity for apoptosis. aacrjournals.orgresearchgate.net
Effects on DNA Damage Checkpoint Pathways (e.g., Chk1/Chk2)
A distinguishing feature of this compound compared to other inhibitors of DNA replication is its effect on the DNA damage checkpoint pathways. aacrjournals.org Treatment with many conventional DNA replication inhibitors leads to DNA strand breakage and the subsequent activation of the ATR/ATM-dependent S-phase checkpoint pathway, which involves the phosphorylation of checkpoint kinases Chk1 and Chk2. aacrjournals.orgaacrjournals.org This checkpoint activation can allow tumor cells to repair the DNA damage and escape cell death. aacrjournals.org In contrast, this compound, by targeting the initiation of DNA replication rather than the elongation step, does not induce the DNA damage checkpoint response, as evidenced by the lack of Chk1 and Chk2 phosphorylation. aacrjournals.orgresearchgate.net The cellular responses to DNA damage are primarily coordinated by the ATM-Chk2 and ATR-Chk1 signaling cascades. nih.gov
Specificity and Selectivity Profiling of this compound Across the Kinome
This compound, also known as PHA-767491, is a potent, ATP-competitive dual inhibitor of CDC7 and CDK9. selleckchem.comselleckchem.com Its inhibitory activity is highly selective for these two kinases over a broad panel of other kinases.
Kinome profiling is crucial in drug discovery to understand a compound's specificity and potential off-target effects. biorxiv.orgmdpi.com A typical method for this involves screening the compound against a large panel of kinases to determine its inhibitory activity. biorxiv.org
The selectivity of this compound has been demonstrated in various studies. For instance, it shows significant selectivity against other cyclin-dependent kinases like CDK1 and CDK2, as well as other kinases such as GSK3-β, MK2, CDK5, PLK1, and CHK2. selleckchem.comselleckchem.com
| Kinase | IC50 (nM) | Selectivity Fold vs. CDC7 |
|---|---|---|
| CDC7 | 10 | 1 |
| CDK9 | 34 | 3.4 |
| CDK1 | ~200 | ~20 |
| CDK2 | ~200 | ~20 |
| GSK3-β | ~200 | ~20 |
| MK2 | ~500 | ~50 |
| CDK5 | ~500 | ~50 |
| PLK1 | ~1000 | ~100 |
| CHK2 | ~1000 | ~100 |
This table presents the half-maximal inhibitory concentration (IC50) of this compound against various kinases, demonstrating its potent and selective inhibition of CDC7 and CDK9. Data compiled from multiple sources. selleckchem.comselleckchem.com
This selectivity profile indicates that the primary biological effects of this compound are mediated through the inhibition of CDC7 and CDK9. The dual-targeting mechanism, involving both the initiation of DNA replication and the regulation of transcription and apoptosis, contributes to its potent anti-cancer activity. aacrjournals.org
Preclinical Pharmacological Characterization of Nms 1116354
In Vitro Efficacy and Potency Studies of NMS-1116354
Cell Proliferation and Viability Assays in Cancer Cell Lines
The anti-proliferative activity of this compound has been demonstrated across a wide array of human cancer cell lines. aacrjournals.org In a large panel screening, the compound was tested against 171 human cancer cell lines derived from both solid and hematological tumors. aacrjournals.org The results showed broad and potent activity, with 99 of the cell lines exhibiting a 50% inhibitory concentration (IC50) of less than 1 µM. aacrjournals.org This indicates a significant inhibitory effect on the proliferation of a majority of the tested cancer cells at a low micromolar concentration.
Notably, certain cancer types displayed particular sensitivity to this compound. aacrjournals.org Among the most responsive were cell lines from lymphoma, multiple myeloma, and triple-negative breast cancer. aacrjournals.org An important characteristic of its activity is that it appears to be independent of the p53 tumor suppressor protein status of the cancer cells, a common pathway that confers resistance to many standard therapies. aacrjournals.orgaacrjournals.org Further studies on 64 different cancer cell lines found no correlation between sensitivity to the compound and the cells' mutational status, doubling time, or the mRNA expression levels of its primary target, CDC7, or related proteins like DBF4 and MCM2. nih.gov
Table 1: In Vitro Anti-Proliferative Activity of this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Screening Panel Size | 171 human cancer cell lines (solid & hematological) | aacrjournals.org |
| Potency | IC50 < 1 µM in 99 cell lines | aacrjournals.org |
| Particularly Sensitive Lines | Lymphoma, Multiple Myeloma, Triple-Negative Breast Cancer | aacrjournals.org |
| Mechanism Independence | Activity is independent of p53 status | aacrjournals.orgaacrjournals.org |
Functional Assays for Apoptosis and Cell Death Induction
This compound is a potent inducer of apoptosis in cancer cells. aacrjournals.orgmedkoo.com Studies have shown that the compound triggers rapid and widespread programmed cell death, with apoptotic events detectable within just three hours of treatment. aacrjournals.org This effect has been quantified using functional assays that measure the induction of active caspase 3 and the accumulation of cells in the sub-G1 phase of the cell cycle, both of which are hallmarks of apoptosis. aacrjournals.org
The apoptotic effect is linked to the compound's dual mechanism of action. By inhibiting Cdc7, it blocks the initiation of DNA replication, leading to a defective S phase that triggers p53-independent apoptosis. aacrjournals.org Crucially, unlike many conventional DNA synthesis inhibitors, this compound does not provoke a DNA damage checkpoint response mediated by Chk1 and Chk2 phosphorylation. aacrjournals.org Furthermore, its inhibition of CDK9 leads to the downregulation of key anti-apoptotic proteins. aacrjournals.orgresearchgate.net Specifically, this compound reduces the expression of Mcl-1 and X-linked inhibitor of apoptosis protein (XIAP), pro-survival proteins that are often overexpressed in cancer cells and contribute to therapeutic resistance. aacrjournals.orgaacrjournals.org This dual action of blocking DNA replication initiation while simultaneously removing pro-survival signals is thought to contribute significantly to its potent anti-tumor activity. aacrjournals.orgvaluebasedcancer.com Interestingly, this apoptotic induction is selective for cancer cells, as the compound does not cause cell death in normal human fibroblasts. valuebasedcancer.com
Table 2: Apoptosis Induction by this compound
| Aspect | Details | Source(s) |
|---|---|---|
| Mechanism | p53-independent apoptosis during S-phase | aacrjournals.org |
| Assessment Markers | Induction of active caspase 3, Sub-G1 cell accumulation | aacrjournals.org |
| Key Protein Modulations | Downregulation of Mcl-1 and XIAP | aacrjournals.orgaacrjournals.org |
| Selectivity | Induces apoptosis in cancer cells, but not normal fibroblasts | valuebasedcancer.com |
Evaluation of this compound Activity in Chemo-Resistant Cell Models
A significant finding from preclinical studies is the ability of this compound to maintain its efficacy in cancer cell lines that have developed resistance to established chemotherapeutic agents. aacrjournals.orgvaluebasedcancer.com Its unique mechanism, which targets the initiation of DNA replication rather than the elongation step, allows it to bypass the common resistance pathways that affect many conventional drugs. valuebasedcancer.com
Research has explicitly demonstrated that the anti-cancer activity of this compound is preserved in cell lines that are resistant to several widely used chemotherapy drugs. aacrjournals.org This suggests that this compound could have potential applications in treating patients whose tumors have stopped responding to standard-of-care treatments.
Table 3: Activity of this compound in Chemo-Resistant Cancer Cell Lines
| Chemotherapeutic Agent | Finding | Source(s) |
|---|---|---|
| Cisplatin | Activity maintained in cisplatin-resistant cell lines | aacrjournals.orgvaluebasedcancer.com |
| 5-Fluorouracil (5-FU) | Activity maintained in 5-FU-resistant cell lines | aacrjournals.org |
| Gemcitabine | Activity maintained in gemcitabine-resistant cell lines | aacrjournals.org |
| Doxorubicin | Activity maintained in doxorubicin-resistant cell lines | aacrjournals.org |
In Vivo Efficacy and Anti-Tumor Activity in Preclinical Models
Assessment in Solid Tumor Xenograft Models (e.g., Breast, Colon, Ovarian Cancer)
The potent in vitro activity of this compound translates to significant single-agent anti-tumor efficacy in various preclinical in vivo models of solid tumors. aacrjournals.orgaacrjournals.org Following oral administration, the compound induced potent tumor growth inhibition and, in many cases, tumor regression in xenograft models derived from human cancers. aacrjournals.org
Efficacy has been demonstrated in models of human breast, colon, and ovarian cancer. aacrjournals.org In a colon cancer xenograft model, daily oral administration resulted in tumor regression. aacrjournals.orgnih.gov The compound was also effective in a transgenic mouse model of prostate carcinoma (TRAMP) and a carcinogen-induced rat model of mammary cancer, where it caused tumor regression in 7 out of 10 treated animals. aacrjournals.org These findings highlight the compound's robust activity against a range of solid malignancies in live animal models. aacrjournals.orgsmolecule.com
Table 4: In Vivo Efficacy of this compound in Solid Tumor Models
| Cancer Type | Model | Observed Outcome | Source(s) |
|---|---|---|---|
| Breast Cancer | Human xenograft; Rat DMBA-induced | Tumor growth inhibition, Tumor regression | aacrjournals.orgmedkoo.com |
| Colon Cancer | Human xenograft | Tumor growth inhibition, Tumor regression | aacrjournals.orgsmolecule.comaacrjournals.orgnih.gov |
| Ovarian Cancer | Human xenograft | Potent tumor growth inhibition, Tumor regression | aacrjournals.org |
| Prostate Cancer | Transgenic TRAMP model | Potent tumor growth inhibition, Tumor regression | aacrjournals.org |
Efficacy in Hematological Cancer Models
In addition to its effects on solid tumors, this compound has shown significant anti-tumor activity in preclinical models of hematological cancers. aacrjournals.orgvaluebasedcancer.com In vivo studies using models of acute myeloid leukemia (AML) and multiple myeloma demonstrated that treatment with this compound led to increased survival time and induced tumor regressions. aacrjournals.org
The mechanism of action in these models appears to be consistent with its in vitro activity. aacrjournals.org Ex-vivo analysis of treated tumors from hematological cancer models revealed that the downregulation of the pro-survival protein Mcl-1 correlated with the observed anti-tumor activity. aacrjournals.orgresearchgate.net This provides in vivo evidence for the importance of the compound's dual inhibition of Cdc7 and CDK9 in treating cancers, like multiple myeloma and AML, that are known to be dependent on Mcl-1 for survival. aacrjournals.orgvaluebasedcancer.com
Table 5: In Vivo Efficacy of this compound in Hematological Cancer Models
| Cancer Type | Model | Observed Outcome | Source(s) |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Animal Model | Increased survival time, Tumor regression | aacrjournals.orgmedkoo.com |
| Multiple Myeloma | Animal Model | Increased survival time, Tumor regression | aacrjournals.org |
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Fluorouracil |
| Cisplatin |
| Doxorubicin |
| Gemcitabine |
Dose-Response Relationships and Efficacy in Animal Models
This compound has demonstrated significant single-agent antitumor activity in a variety of preclinical animal models. Administration of the compound resulted in potent tumor growth inhibition and, in several cases, tumor regression across different cancer types. aacrjournals.org In xenograft models using human cancer cell lines, this compound showed efficacy in breast, colon, and ovarian cancers. aacrjournals.org Its activity was also observed in the transgenic TRAMP model of prostate carcinoma. aacrjournals.org
Furthermore, in a carcinogen-induced mammary tumor model in rats, treatment with this compound led to tumor regression in a majority of the treated animals. aacrjournals.org The compound's efficacy extends to hematological malignancies, where it increased survival time and induced tumor regressions in animal models of Acute Myeloid Leukemia (AML) and multiple myeloma. aacrjournals.orgmedkoo.com The activity of this compound was found to be independent of the p53 tumor suppressor status and was maintained in cell lines that had developed resistance to other chemotherapeutic agents such as 5-FU, cisplatin, gemcitabine, and doxorubicin. aacrjournals.org
Table 1: Summary of this compound Efficacy in Preclinical Animal Models This table is interactive. Click on the headers to sort.
| Cancer Type | Animal Model | Observed Efficacy | Citation |
|---|---|---|---|
| Breast Cancer | Xenograft | Potent tumor growth inhibition, including regression | aacrjournals.orgmedkoo.com |
| Colon Cancer | Xenograft | Potent tumor growth inhibition, including regression | aacrjournals.org |
| Ovarian Cancer | Xenograft | Potent tumor growth inhibition, including regression | aacrjournals.org |
| Prostate Cancer | TRAMP (Transgenic) | Potent tumor growth inhibition | aacrjournals.org |
| Mammary Cancer | DMBA-induced (Rat) | Tumor regression in 7 of 10 animals | aacrjournals.org |
| Acute Myeloid Leukemia (AML) | Animal Model | Increased survival time, tumor regression | aacrjournals.orgmedkoo.com |
| Multiple Myeloma | Animal Model | Increased survival time, tumor regression | aacrjournals.org |
Combinatorial Approaches with this compound and Other Therapeutic Agents
In preclinical studies, this compound has exhibited synergistic effects when combined with a range of approved therapeutic agents. aacrjournals.orgvaluebasedcancer.com This synergy has been observed both in vitro and in vivo. aacrjournals.org The ability of this compound to work in concert with other drugs suggests its potential for use in combination therapies to improve treatment outcomes. smolecule.com
Notably, synergistic interactions have been documented with DNA-damaging agents and conventional chemotherapeutics. aacrjournals.org Preclinical studies have also shown that the compound is active on cell lines that are resistant to standard agents like cisplatin. valuebasedcancer.com
Table 2: Documented Synergistic Combinations with this compound This table is interactive. Click on the headers to sort.
| Combination Agent | Agent Class | Synergy Observed | Citation |
|---|---|---|---|
| Irinotecan | Topoisomerase Inhibitor | Yes | aacrjournals.org |
| Docetaxel | Taxane | Yes | aacrjournals.org |
| Gemcitabine | Antimetabolite | Yes | aacrjournals.org |
| 5-Fluorouracil (5-FU) | Antimetabolite | Yes | aacrjournals.org |
| Bortezomib | Proteasome Inhibitor | Yes | aacrjournals.org |
| Cisplatin | Platinum-based Agent | Active in cisplatin-resistant cell lines | valuebasedcancer.com |
The rationale for using this compound in combination therapies is strongly rooted in its unique dual mechanism of action as an inhibitor of Cell Division Cycle 7 (Cdc7) and Cyclin-Dependent Kinase 9 (CDK9). aacrjournals.orgsmolecule.com
Most conventional chemotherapies target the elongation step of DNA synthesis, which often triggers a DNA damage response in cells. valuebasedcancer.com In contrast, this compound targets the very beginning of the process—the initiation of DNA replication—by inhibiting Cdc7. valuebasedcancer.comsmolecule.com This action prevents the phosphorylation of the minichromosome maintenance complex component 2 (MCM2), a critical step for replication to begin. medkoo.comsmolecule.com By targeting initiation, this compound does not induce the DNA damage checkpoint response in the same way as elongation inhibitors. aacrjournals.org A key therapeutic rationale is that sustained inhibition of replication initiation by this compound, when combined with a drug that disrupts the subsequent elongation step (e.g., a topoisomerase inhibitor), leads to a marked increase in cancer cell death. aacrjournals.org
The compound's second major activity, the inhibition of CDK9, provides a complementary rationale for combination use. aacrjournals.org CDK9 inhibition leads to the downregulation of the pro-survival protein Mcl-1. aacrjournals.orgvaluebasedcancer.com Mcl-1 is a protein that cancer cells often depend on for survival, and its overexpression is associated with resistance to various drugs. valuebasedcancer.com By reducing Mcl-1 levels, this compound can lower the threshold for apoptosis and potentially resensitize tumors to other chemotherapeutic agents. aacrjournals.org Furthermore, CDK9 inhibition can impair DNA damage repair pathways, such as by preventing the recruitment of BRCA1 to sites of DNA breaks, which increases replication stress and further sensitizes cancer cells to DNA-damaging agents. encyclopedia.pub
Synergistic Effects with DNA-Damaging Agents and Chemotherapeutics
Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD) of this compound
Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties. aacrjournals.org A key characteristic is its excellent oral bioavailability, which has been demonstrated in animal models. aacrjournals.orgvaluebasedcancer.com This allows for effective systemic exposure through oral administration. smolecule.com In mice, the compound was reported to be well tolerated even after prolonged treatment, suggesting a manageable profile in preclinical species. aacrjournals.org While detailed studies on its metabolism and excretion pathways are part of extensive drug development, its demonstrated oral availability and in vivo efficacy confirm that the compound achieves and maintains effective concentrations in preclinical models. aacrjournals.org
Table 3: Summary of Preclinical ADME Properties of this compound This table is interactive. Click on the headers to sort.
| ADME Parameter | Finding in Animal Models | Citation |
|---|---|---|
| Absorption | Excellent oral bioavailability | aacrjournals.orgvaluebasedcancer.com |
| Distribution | Achieves systemic exposure sufficient for efficacy | aacrjournals.org |
| Metabolism | Not specifically detailed in sources | |
| Excretion | Not specifically detailed in sources |
| Tolerability | Well tolerated in mice with prolonged treatment | aacrjournals.org |
A direct correlation between the pharmacodynamic effects of this compound and its antitumor efficacy has been established in preclinical models. aacrjournals.org The primary pharmacodynamic marker for the compound's activity is the downregulation of the Mcl-1 protein, a direct consequence of CDK9 inhibition. aacrjournals.org
In preclinical studies involving hematological cancer models, the downregulation of Mcl-1 in tumor cells was observed to correlate with the antitumor activity of this compound. aacrjournals.org This provides a clear link between target engagement (inhibition of the Cdk9/Mcl-1 pathway) and the therapeutic outcome. Additionally, Mcl-1 expression was also found to be reduced in the white blood cells of treated mice, indicating that this can be used as a surrogate marker to confirm that the drug is engaging its target systemically. aacrjournals.org The phosphorylation of MCM2, a direct substrate of Cdc7, also serves as a reliable biomarker for the compound's activity on its other primary target. nih.gov
Structure Activity Relationship Sar and Rational Design of Nms 1116354 Analogues
Synthetic Methodologies for NMS-1116354 and its Derivatives
The synthesis of this compound and its derivatives is a multi-step process that begins with commercially available precursors. smolecule.com Key chemical transformations include nucleophilic substitutions and cyclizations to construct the core heterocyclic scaffold. smolecule.com A crucial step involves the formation of the central aromatic pyrrole (B145914) ring, often achieved through a Knorr-type reaction. This is followed by a regioselective electrophilic acylation, the construction of the 2-amino-pyrimidine moiety, and finally, the formation of a primary amide. researchgate.net Purification of the final compound is typically accomplished using chromatographic techniques to ensure high purity for subsequent biological evaluation. smolecule.com
While specific, detailed synthetic pathways for this compound are not extensively detailed in publicly available literature, the general approach aligns with standard organic synthesis techniques employed for kinase inhibitors. smolecule.com The development of its derivatives, such as those based on a 1H-pyrrolo[2,3-b]pyridine scaffold, has also been described, highlighting the modularity of the synthetic route which allows for the exploration of structure-activity relationships. researchgate.net
Identification of Key Pharmacophoric Features for CDC7 and CDK9 Inhibition
This compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of both CDC7 and CDK9 kinases. smolecule.comresearchgate.netaacrjournals.org The key pharmacophoric features responsible for this dual inhibition are rooted in its chemical structure, which allows it to effectively occupy the active site of these enzymes.
The core structure, likely a pyrrolopyridine or a related heterocyclic system, serves as the primary scaffold that positions other functional groups for optimal interaction with the kinase domains. researchgate.netaacrjournals.org Analysis of kinase inhibitor complexes reveals that interactions with the hinge region of the kinase, which connects the N- and C-terminal lobes, are critical for potent inhibition. nih.gov The molecule's ability to form hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of both CDC7 and CDK9 is a testament to the specific arrangement of its functional groups. The dual inhibitory action suggests that this compound exploits conserved features within the ATP-binding sites of both kinases. aacrjournals.org
Optimization Strategies for Potency and Selectivity Through Structural Modifications
The journey from an initial hit compound to a clinical candidate like this compound involves extensive optimization of its structure to enhance potency and selectivity. This process of lead optimization was instrumental in the development of this compound from the initial 2-heteroaryl-pyrrolopyridone chemical class identified through high-throughput screening. aacrjournals.org
Structural modifications are systematically introduced to improve the compound's fit within the target kinase's binding pocket. For instance, the transition from a (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one to [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] resulted in a potent ATP mimetic inhibitor of CDC7. researchgate.net Such modifications can fine-tune the electronic and steric properties of the molecule, leading to stronger binding affinity and, consequently, lower IC50 values.
This compound was found to be highly selective when tested against a panel of over 50 kinases, with significant cross-reactivity observed only for CDK9. aacrjournals.orgresearchgate.net This high degree of selectivity is a direct result of the optimization process, which aims to maximize interactions with the target kinases while minimizing off-target effects. The introduction of specific substituents can exploit subtle differences in the amino acid residues lining the ATP-binding pockets of different kinases, thereby achieving the desired selectivity profile.
| Compound | Target(s) | IC50 | Key Structural Feature |
| This compound | CDC7, CDK9 | Low nM for CDC7, 34 nM for CDK9 aacrjournals.orgselleckchem.comnih.govfrontiersin.org | Pyrrolopyridine-based scaffold |
| PHA-767491 | CDC7, CDK9 | 10 nM for CDC7, 34 nM for CDK9 selleckchem.comnih.govfrontiersin.org | Dual inhibitor |
| XL-413 | CDC7 | Potent inhibitor aacrjournals.org | Benzofuro[3,2-d]pyrimidin-4(3H)-one core |
| TAK-931 | CDC7 | 0.26 nM researchgate.net | Thieno[3,2-d]pyrimidinone-based with quinuclidine (B89598) moiety researchgate.net |
Computational Approaches in SAR Studies of this compound
Computational chemistry plays a pivotal role in modern drug discovery, providing valuable insights into the interactions between a ligand and its target protein. For this compound, these approaches have been instrumental in understanding its binding mode and guiding its optimization.
Molecular Docking and Dynamics Simulations with Target Kinases
Molecular docking simulations are used to predict the preferred orientation of this compound when bound to the ATP-binding sites of CDC7 and CDK9. These simulations help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's inhibitory activity. The structural basis for the high kinase selectivity of related inhibitors has been elucidated using protein structures of CDC7 and other kinases like CDK2. researchgate.net
Molecular dynamics simulations can further refine these docked poses and provide a more dynamic picture of the protein-ligand complex. These simulations can reveal how the flexibility of both the protein and the ligand influences the binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other kinase inhibitors to build predictive models. researchgate.net While specific QSAR studies on this compound are not widely published, this methodology is a standard tool in the optimization of such compounds.
Development of this compound-Based Chemical Probes for Biological Research
The potent and selective nature of this compound makes it a valuable tool for dissecting the biological roles of CDC7 and CDK9. As a chemical probe, it can be used in cellular and in vivo studies to investigate the downstream consequences of inhibiting these kinases. For instance, treatment of cells with this compound has been shown to inhibit the phosphorylation of the minichromosome maintenance complex component 2 (MCM2), a direct substrate of CDC7, providing a biomarker for target engagement. smolecule.commedkoo.com
Immunomodulatory Effects of Nms 1116354 in Preclinical Settings
Impact of NMS-1116354 on T Cell Activation and Signaling Pathways
This compound exerts a profound inhibitory influence on T lymphocytes by interfering with the core signaling pathways that govern their activation and function. researchgate.netresearchgate.net T cell activation is a cornerstone of the adaptive immune response, initiated through the T cell receptor (TCR) complex. creative-diagnostics.com Preclinical studies have demonstrated that this compound (as PHA-767491) affects signal transduction downstream of the TCR. mdpi.comresearchgate.netresearchgate.net
Key impacts on signaling pathways include:
Inhibition of Erk Phosphorylation: The compound was found to inhibit the phosphorylation of extracellular signal-regulated kinases (Erk). researchgate.netresearchgate.net Erk is a critical kinase in the MAPK signaling cascade, and its activation is essential for T cell proliferation, differentiation, and survival. smolecule.com
Degradation of NF-κB p105: this compound induces the degradation of the p105 isoform of Nuclear Factor-kappa B (NF-κB). mdpi.comresearchgate.netresearchgate.net NF-κB is a crucial transcription factor family that regulates T cell homeostasis and the expression of genes involved in immune responses. researchgate.net
Suppression of Activation Markers: Treatment with the compound has been shown to suppress the expression of key T cell activation markers such as CD25 and CD69 in preclinical models. researchgate.netfrontiersin.org
Inhibition of Canonical Targets: As a dual inhibitor, the compound inhibits the phosphorylation of both minichromosome maintenance complex component 2 (MCM2), a target of Cdc7, and RNA Polymerase II (RNAPII), a target of Cdk9, in Jurkat T cells and OT-I cytotoxic T lymphocytes (CTLs). researchgate.netnih.gov
These molecular events collectively lead to a potent suppression of T cell activation. researchgate.net
Table 1: Effect of this compound (PHA-767491) on T Cell Signaling Molecules in Preclinical Studies
| Target Molecule/Pathway | Observed Effect | Functional Consequence in T Cells | Reference(s) |
| Erk (MAPK Pathway) | Inhibition of phosphorylation | Suppression of T cell activation and proliferation | researchgate.netresearchgate.netresearchgate.net |
| NF-κB (p105 isoform) | Degradation | Disruption of T cell homeostasis | researchgate.netresearchgate.netresearchgate.net |
| MCM2 (Cdc7 Target) | Inhibition of phosphorylation | Inhibition of DNA replication | researchgate.netnih.gov |
| RNAPII (Cdk9 Target) | Inhibition of phosphorylation | Regulation of global transcription | researchgate.netnih.gov |
Investigation of this compound's Potential in Immunotherapy Research (Preclinical)
The role of this compound in an immunotherapy context is complex due to its dual mechanism of action. mdpi.comresearchgate.net While its primary development was as an anticancer agent targeting tumor cell proliferation via Cdc7 inhibition, its simultaneous and potent suppression of the immune system via Cdk9 inhibition poses a significant challenge for its use in cancer immunotherapy. medkoo.comnih.govcancer.gov
The potent suppression of T cell activation, proliferation, and effector functions by this compound is a major consideration, as a robust T cell response is often crucial for effective anti-tumor immunity. researchgate.netnih.gov Inhibition of T cell responses could be detrimental to the host's ability to fight the tumor. researchgate.net However, research into Cdk9 inhibition has also suggested a potential to counteract the immunosuppressive tumor microenvironment. mdpi.com Studies have shown that targeting Cdk9 can upregulate certain immune genes, which has been correlated with longer survival in some cancer patients, and may sensitize tumors to immune checkpoint inhibitors. mdpi.com
Despite this, the dominant effect observed with this compound (as PHA-767491) in preclinical studies is a strong immunosuppression. researchgate.net This presents a significant hurdle, as the compound's therapeutic potential as an anti-cancer agent could be compromised by its negative impact on the immune system's ability to mount an anti-tumor response. researchgate.net Terminated clinical trials for this compound in cancer patients noted laboratory findings such as low lymphocyte counts, suggesting that the immunosuppressive effects observed in preclinical models may translate to humans. nih.govfrontiersin.org
Assessment of Immune Cell Populations and Function in Preclinical Models Treated with this compound
Preclinical assessments have consistently demonstrated that this compound significantly impairs the function of various immune cell populations. In vitro and ex vivo studies using the compound (as PHA-767491) have provided detailed insights into these effects.
T Cell Proliferation: The compound was shown to suppress the constitutive proliferation of Jurkat cells, a human T lymphocyte cell line. researchgate.net It also effectively suppressed the proliferation of stimulated mouse lymphocytes. researchgate.net
Cytokine Production: A key function of activated T cells is the production of cytokines to orchestrate the immune response. This compound was found to suppress the production of effector cytokines, including Tumor Necrosis Factor (TNF) and Interferon-gamma (IFN-γ), in OT-I cytotoxic T lymphocytes following stimulation. nih.govresearchgate.net
Impact on Multiple T Cell Subsets: The inhibitory effects on Erk phosphorylation were observed across different T cell populations, indicating a broad impact. researchgate.net
These preclinical findings highlight a general suppression of critical T cell functions. The observation of reduced lymphocyte, white blood cell, and neutrophil counts in clinical trial reports, although outside the preclinical scope, aligns with the potent immunosuppressive activity identified in these foundational studies. nih.govfrontiersin.org
Table 2: Summary of this compound (PHA-767491) Effects on Immune Cell Function in Preclinical Models
| Immune Cell Type | Function Assessed | Observed Effect | Reference(s) |
| Jurkat Cells (Human T Lymphocyte Line) | Constitutive Proliferation | Suppressed | researchgate.net |
| Mouse Lymphocytes | Stimulated Proliferation | Suppressed | researchgate.net |
| OT-I Cytotoxic T Lymphocytes (CTLs) | Cytokine Production (TNF, IFN-γ) | Suppressed | nih.govresearchgate.net |
| Various T Cell Populations | Erk Phosphorylation | Inhibited | researchgate.net |
Translational Research Avenues and Future Directions for Nms 1116354 Preclinical Focus
Exploration of NMS-1116354's Activity in Additional Preclinical Disease Models
The preclinical evaluation of this compound has spanned a wide array of cancer types, revealing broad anti-proliferative activity. aacrjournals.org Initial large-scale screening against a panel of 171 human cancer cell lines showed that 99 of these lines had IC50 values below 1 µM. aacrjournals.org Lymphoma, multiple myeloma, and particularly triple-negative breast cancer cell lines demonstrated high sensitivity to the compound. aacrjournals.org
The anti-tumor efficacy has been confirmed in various in vivo models. Administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression in xenograft models of human breast, colon, and ovarian cancer. aacrjournals.org Furthermore, its activity was observed in the transgenic TRAMP model for prostate carcinoma and a chemically induced rat mammary tumor model. aacrjournals.org In the context of hematological malignancies, this compound treatment increased survival time and induced tumor regressions in animal models of Acute Myeloid Leukemia (AML) and multiple myeloma. aacrjournals.orgvaluebasedcancer.com
Recent research has expanded its potential application to other challenging cancers. In preclinical models of hepatocellular carcinoma (HCC), this compound demonstrated a synergistic anti-tumor effect when used in combination with the standard chemotherapeutic agent 5-fluorouracil. nih.gov Additionally, studies have shown that as a dual CDC7/CDK9 inhibitor, it can suppress T-cell activation by affecting signaling downstream of the T-cell receptor (TCR). researchgate.netfrontiersin.org This finding opens avenues for its investigation in immunological disorders or as a modulator of the immune response in immuno-oncology settings.
Table 1: Preclinical Disease Models Evaluating this compound Efficacy
| Disease Model | Type | Key Findings | Citations |
|---|---|---|---|
| Broad Cancer Panel | In Vitro | Anti-proliferative activity (IC50 < 1 µM) in 99 out of 171 human cancer cell lines. | aacrjournals.org |
| Breast Cancer | In Vitro / In Vivo | High sensitivity in triple-negative breast cancer cell lines; tumor growth inhibition in xenograft models. | aacrjournals.orgmedkoo.com |
| Colon Cancer | In Vivo | Potent single-agent antitumor activity and tumor growth inhibition in xenograft models. | aacrjournals.orgnih.gov |
| Ovarian Cancer | In Vivo | Demonstrated potent single-agent antitumor activity in xenograft models. | aacrjournals.org |
| Prostate Cancer | In Vivo | Tumor growth inhibition in the transgenic TRAMP model. | aacrjournals.org |
| Multiple Myeloma | In Vitro / In Vivo | High sensitivity in cell lines; induced tumor regressions and increased survival in animal models. | aacrjournals.orgvaluebasedcancer.compatsnap.com |
| Acute Myeloid Leukemia (AML) | In Vivo | Increased survival time and induced tumor regressions in animal models. | aacrjournals.orgvaluebasedcancer.commedkoo.com |
| Lymphoma | In Vitro | High sensitivity observed in lymphoma cell lines. | aacrjournals.orgvaluebasedcancer.com |
| Hepatocellular Carcinoma (HCC) | In Vitro / In Vivo | Synergistic antitumor effect when combined with 5-fluorouracil. | nih.gov |
| T-Cell Activation Models | In Vitro | Suppresses T-cell activation and effector functions. | researchgate.netfrontiersin.org |
Investigation of Resistance Mechanisms to this compound in Model Systems
A significant feature of this compound in preclinical studies is its ability to bypass resistance to conventional chemotherapy. Its activity was maintained in cell lines resistant to agents like 5-FU, cisplatin, gemcitabine, and doxorubicin. aacrjournals.org This is attributed to its unique mechanism of targeting the initiation step of DNA replication, which does not induce the DNA damage checkpoint response typically associated with many standard anticancer drugs. aacrjournals.orgvaluebasedcancer.com
However, the potential for tumors to develop acquired resistance to this compound itself remains a critical area for investigation. While specific studies on resistance to this compound are not extensively detailed, general principles of resistance to kinase inhibitors suggest potential mechanisms. These could include:
Adaptive Pathway Reactivation: Tumor cells could develop resistance by reactivating pro-survival signaling pathways that compensate for the inhibition of CDC7 and CDK9. For other targeted therapies, reactivation of the MAPK and PI3K-AKT pathways has been identified as a key resistance mechanism. nih.gov
Upregulation of Alternative Survival Proteins: Since this compound's efficacy is partly due to the downregulation of the anti-apoptotic protein Mcl-1, a potential resistance mechanism could involve the upregulation of other anti-apoptotic proteins from the same family, such as Bcl-2 or Bcl-xL, to bypass the dependency on Mcl-1.
Target Gene Mutations: Although less common for ATP-competitive inhibitors, mutations in the ATP-binding pockets of CDC7 or CDK9 could emerge under selective pressure, reducing the binding affinity of this compound.
The dual-targeting nature of this compound may inherently delay or prevent resistance compared to single-target agents, as cells must simultaneously overcome two distinct inhibitory pressures. valuebasedcancer.com Future research should focus on generating this compound-resistant cell lines to experimentally identify the specific genetic and signaling alterations that drive resistance.
Development of Predictive Biomarkers for this compound Efficacy in Preclinical Studies
The identification of predictive biomarkers is crucial for guiding the clinical application of targeted therapies. For this compound, preclinical studies have successfully identified several biomarkers associated with its dual-target engagement and downstream effects. aacrjournals.org
A primary biomarker for CDC7 inhibition is the phosphorylation status of the Minichromosome Maintenance Complex Component 2 (MCM2). This compound specifically inhibits the phosphorylation of MCM2 at Serine 40 (pSer40-Mcm2), an event directly dependent on CDC7 activity. aacrjournals.orgcancer.gov The inhibition of pSer40-Mcm2 in cells occurs at drug concentrations consistent with those needed to inhibit proliferation and induce apoptosis, making it a reliable pharmacodynamic biomarker of target engagement. aacrjournals.org
For the CDK9-inhibitory activity, the key biomarker is the level of the anti-apoptotic protein Mcl-1. aacrjournals.org this compound treatment leads to the downregulation of Mcl-1, which is consistent with CDK9's role in regulating its transcription. aacrjournals.orgvaluebasedcancer.com This downregulation has been observed both in vitro and in vivo and correlates with the compound's antitumor activity, particularly in hematological cancer models. aacrjournals.org
Notably, the anticancer activity of this compound appears to be independent of the p53 tumor suppressor status, indicating that p53 mutation status is not a useful predictive biomarker for this compound. aacrjournals.org Research into other CDC7 inhibitors has also explored using the proliferation marker Ki-67 in combination with pMCM2 in peripheral blood cells as a potential surrogate biomarker. ncl.ac.uk
Table 2: Potential Preclinical Biomarkers for this compound
| Biomarker | Target Association | Type | Role in Preclinical Studies | Citations |
|---|---|---|---|---|
| Phospho-MCM2 (Ser40) | CDC7 | Pharmacodynamic / Target Engagement | Direct measure of CDC7 kinase inhibition in tumor and surrogate tissues. | aacrjournals.org |
| Mcl-1 Protein Levels | CDK9 | Pharmacodynamic / Response | Downregulation indicates CDK9 inhibition and correlates with antitumor activity. | aacrjournals.orgvaluebasedcancer.com |
| Gene Expression Signature | CDC7 / CDK9 | Predictive | A specific signature was identified to correlate with response, supporting its use for patient stratification. | aacrjournals.org |
| CDC7 Expression Levels | CDC7 | Predictive (Potential) | High expression in tumors compared to normal tissue suggests dependence. | aacrjournals.org |
| Ki-67 | General Proliferation | Pharmacodynamic / Prognostic | Used with pMCM2 to assess drug effects on proliferating cells in surrogate tissues. | ncl.ac.uk |
Integration of this compound Research with Systems Biology Approaches
Systems biology offers a powerful framework for understanding the complex cellular impact of dual-inhibitor drugs like this compound beyond their primary targets. By integrating large-scale datasets, researchers can uncover novel vulnerabilities and predict therapeutic responses.
One such approach involves computational screening to identify synthetic lethal interactions. An analysis of cancer cell line databases identified CDC7 as a potential synthetic lethal partner with p53 mutations, providing a rationale for why p53-deficient tumors might be sensitive to CDC7 inhibition. unmc.edu This aligns with experimental data showing this compound is effective regardless of p53 status. aacrjournals.org
Large-scale screening of this compound across extensive cancer cell line panels is another systems-level approach. aacrjournals.org Analyzing the molecular features of the most sensitive versus resistant cell lines can reveal complex genetic or expression-based signatures that predict response more accurately than single biomarkers. nih.gov
Furthermore, systems biology can elucidate the broader network effects of CDC7/CDK9 inhibition. For instance, the discovery that this compound/PHA-767491 inhibits Erk phosphorylation and affects NF-κB signaling downstream of the T-cell receptor highlights a systems-level impact on the immune system. researchgate.netnih.govmdpi.com Integrating this research with immune-oncology models could uncover strategies to modulate the tumor microenvironment or combine this compound with immunotherapies. Pathway analysis using data from resources like The Cancer Genome Atlas (TCGA) can also help prioritize new disease models for preclinical testing based on the prevalence of upregulated CDC7 or CDK9 pathway components. nih.gov
Unanswered Questions and Emerging Research Frontiers for CDC7/CDK9 Inhibition by this compound
Despite promising preclinical data, the clinical development of this compound was halted, with early-phase trials being terminated. frontiersin.orgnih.gov This outcome highlights several critical unanswered questions and defines the future research frontiers for this compound and for dual CDC7/CDK9 inhibition in general.
Defining the Therapeutic Window: A primary question is whether the therapeutic anti-cancer effects can be separated from on-target toxicity in normal tissues. nih.gov Future research must focus on understanding the fundamental differences in CDC7/CDK9 dependence between cancer cells and normal proliferating cells to improve the therapeutic index.
Mechanisms of Acquired Resistance: The specific molecular pathways that drive acquired resistance to dual CDC7/CDK9 inhibition are unknown. A key research frontier is the development and multi-omic analysis of resistant preclinical models to identify actionable escape pathways that could be co-targeted.
Refining Biomarker Strategies: While pMCM2 and Mcl-1 are strong pharmacodynamic biomarkers, a robust, validated predictive biomarker signature for patient selection is still needed. aacrjournals.orgresearchgate.net Future work should integrate genomics, transcriptomics, and proteomics to develop a composite biomarker that can accurately identify patients most likely to benefit.
Impact on the Tumor Microenvironment: The effects of this compound on T-cells are intriguing but represent only one component of the complex tumor microenvironment. researchgate.netmdpi.com An emerging frontier is to investigate how dual CDC7/CDK9 inhibition reshapes the interactions between cancer cells, immune cells, stromal cells, and the extracellular matrix, and whether this can be harnessed for therapeutic benefit, potentially in combination with immune checkpoint inhibitors. nih.gov
Optimal Combination Therapies: Preclinical data shows synergy with antimetabolites and taxanes. aacrjournals.orgnih.gov A major area for future exploration is the high-throughput screening of this compound in combination with a broad range of other targeted therapies and immunotherapies to identify novel, synergistic combinations tailored to specific cancer subtypes.
Answering these questions through focused preclinical research will be essential to determine if there is a viable path forward for this compound or next-generation dual CDC7/CDK9 inhibitors in oncology.
Q & A
Q. What is the primary mechanism of action of NMS-1116354 in inhibiting tumor cell proliferation?
this compound selectively inhibits CDC7 kinase, which is critical for initiating DNA replication by phosphorylating MCM2 at Ser40 and Ser53. To validate this mechanism, researchers should:
- Conduct kinase activity assays using recombinant CDC7 and ATP-analog probes to measure inhibition efficacy (IC50 values) .
- Use Western blotting or phospho-specific antibodies to assess reduced MCM2 phosphorylation in treated cells .
- Perform cell cycle analysis (e.g., flow cytometry) to confirm G1/S arrest and apoptosis via Annexin V/PI staining .
Q. How can researchers optimize in vitro experimental conditions for this compound?
- Solubility and Stability : Prepare stock solutions in DMSO (per Certificate of Analysis) and avoid aqueous buffers due to low water solubility. Store aliquots at -20°C for long-term stability .
- Dose-Response Curves : Use logarithmic concentration ranges (e.g., 1 nM–10 µM) in viability assays (MTT/CellTiter-Glo) across multiple cell lines. Include controls for DMSO solvent effects .
- Time-Course Experiments : Assess treatment duration (24–72 hours) to capture delayed apoptosis or secondary resistance mechanisms .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in this compound efficacy across cancer models?
Discrepancies may arise from cell line-specific factors (e.g., CDC7 expression levels, genetic background). Methodological approaches include:
- Multi-Omics Profiling : Compare transcriptomic (RNA-seq) and proteomic data to identify biomarkers of sensitivity/resistance .
- Orthogonal Validation : Use CRISPR-Cas9 knockdown of CDC7 in resistant lines to confirm target specificity .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-experiment variability and ensure reproducibility .
Q. How should researchers design combination therapies involving this compound and other antineoplastic agents?
- Synergy Screening : Test combinations with DNA-damaging agents (e.g., cisplatin) or PARP inhibitors using Chou-Talalay combination index analysis .
- Pharmacodynamic Markers : Monitor dual inhibition via phosphorylated MCM2 (CDC7 activity) and γH2AX (DNA damage) .
- In Vivo Validation : Use patient-derived xenograft (PDX) models with pharmacokinetic monitoring to assess tumor penetration and toxicity .
Q. What methodologies are critical for translating this compound findings from in vitro to in vivo models?
- Pharmacokinetics/Pharmacodynamics (PK/PD) : Measure plasma half-life, bioavailability, and tumor drug levels via LC-MS/MS .
- Toxicity Profiling : Conduct histopathological analyses in rodent models to evaluate off-target effects .
- Dosing Schedule Optimization : Test intermittent vs. continuous dosing to balance efficacy and toxicity .
Data Analysis and Reproducibility
Q. How can researchers ensure data quality and reproducibility in studies involving this compound?
- Blinded Experiments : Assign treatment groups randomly and analyze data without prior knowledge of conditions .
- Raw Data Archiving : Share dose-response curves, flow cytometry plots, and Western blot images in public repositories (e.g., Zenodo) .
- Replication Studies : Independently validate key findings in secondary cell lines or PDX models .
Q. What statistical approaches are suitable for analyzing this compound-induced apoptosis and cell cycle arrest?
- Flow Cytometry Data : Use non-parametric tests (Mann-Whitney U) for Annexin V/PI staining comparisons between groups .
- Time-Series Analysis : Apply longitudinal mixed-effects models to track cell cycle progression over time .
- Power Analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power .
Ethical and Methodological Considerations
Q. How should researchers address potential biases in preclinical studies of this compound?
- Negative Controls : Include vehicle-treated and CDC7-wildtype vs. knockout controls to isolate compound-specific effects .
- Peer Review of Protocols : Pre-register experimental designs on platforms like protocols.io to mitigate selective reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
